molecular formula C10H20FNO B13168127 4-(2-Fluoroethyl)-2,2,6,6-tetramethylmorpholine

4-(2-Fluoroethyl)-2,2,6,6-tetramethylmorpholine

Cat. No.: B13168127
M. Wt: 189.27 g/mol
InChI Key: ZQQLRTSILZGKQH-UHFFFAOYSA-N
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Description

4-(2-Fluoroethyl)-2,2,6,6-tetramethylmorpholine is a fluorinated organic compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a fluoroethyl group attached to the morpholine ring, which is further substituted with four methyl groups. The unique structure of this compound imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluoroethyl)-2,2,6,6-tetramethylmorpholine typically involves the reaction of 2,2,6,6-tetramethylmorpholine with 2-fluoroethyl tosylate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of automated systems and advanced purification techniques, such as distillation and chromatography, ensures the efficient production of the compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluoroethyl)-2,2,6,6-tetramethylmorpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile or dichloromethane.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran

Major Products Formed

Scientific Research Applications

4-(2-Fluoroethyl)-2,2,6,6-tetramethylmorpholine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science

Mechanism of Action

The mechanism of action of 4-(2-Fluoroethyl)-2,2,6,6-tetramethylmorpholine involves its interaction with specific molecular targets and pathways. The fluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. For example, the compound may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation by binding to their active sites and blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Fluoroethyl)-2,2,6,6-tetramethylmorpholine stands out due to its unique combination of a morpholine ring with a fluoroethyl group and four methyl substitutions. This structure imparts distinct chemical reactivity and biological properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H20FNO

Molecular Weight

189.27 g/mol

IUPAC Name

4-(2-fluoroethyl)-2,2,6,6-tetramethylmorpholine

InChI

InChI=1S/C10H20FNO/c1-9(2)7-12(6-5-11)8-10(3,4)13-9/h5-8H2,1-4H3

InChI Key

ZQQLRTSILZGKQH-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CC(O1)(C)C)CCF)C

Origin of Product

United States

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